Bactericidin B-3
Description
Bactericidin B-3 is an extracellular oligosaccharide produced by the Antarctic bacterium strain B-3. It has a molecular weight of 2112 D and is composed of mannose and glucose in a specific ratio . This compound demonstrates significant plant defense-inducing activity, particularly in cucumber seedlings, where it activates key defense enzymes such as chitinase, β-1,3-glucanase, phenylalanine ammonia-lyase (PAL), and peroxidase (POD). At a concentration of 0.5%, this compound reduces the severity of cucumber powdery mildew by 24.49%, comparable to the efficacy of 0.5% chitosan, a well-known plant immunity inducer . Its mechanism involves priming the plant’s systemic acquired resistance (SAR) pathways rather than direct antimicrobial activity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WNPFKELERAGQRVRDAIISAGPAVATVGQAAAIARG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bactericidin B-3 belongs to a family of bactericidins and shares structural and functional similarities with other antimicrobial peptides (AMPs) and oligosaccharides. Below is a detailed analysis of its relationship with analogous compounds:
Bactericidin Family Members
The bactericidin family includes Bactericidin B-2 (UniProt: P14662), Bactericidin B-4 (UniProt: P14664), and Bactericidin B-5P precursor (UniProt: P14665) . For example:
- Functional differences may arise from molecular weight variations. This compound’s 2112 D size optimizes its interaction with plant receptors, whereas larger precursors like B-5P may lack bioactivity until processed.
Cecropin and Sarcotoxin Peptides
Cecropins (e.g., Cecropin-A, UniProt: P01507) and Sarcotoxins (e.g., Sarcotoxin-1A, UniProt: P08375) are AMPs with direct bactericidal activity via membrane disruption . In contrast, this compound acts indirectly by inducing host defenses. Key distinctions include:
- Mechanism : Cecropins target bacterial lipid bilayers, while this compound upregulates plant enzymes.
- Specificity : this compound shows selective activity against plant pathogens (e.g., powdery mildew), whereas Cecropins broadly target Gram-negative bacteria.
Structural Analogues in Drug Design
Evidence from studies on ApiAP2 inhibitors (e.g., Compound B-3) highlights how minor structural changes impact bioactivity. For instance, the addition of a bromine atom to Compound B-3 creates steric hindrance, reducing its DNA-binding affinity compared to Compound B . This principle applies to this compound, where the ratio of mannose to glucose or glycosidic bond configuration may dictate its efficacy as an inducer.
Comparison with Chitosan
Chitosan, a β-1,4-linked glucosamine polymer, is a benchmark plant immunity inducer. This compound matches chitosan’s efficacy in activating defense enzymes but achieves this at a lower molecular weight (2112 D vs. chitosan’s typical 10–50 kDa). This difference may enhance its mobility in plant tissues or reduce metabolic costs for uptake .
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